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Compound of Interest

Compound Name: 3-Iodo-1H-indazol-7-OL

CAS No.: 1082040-28-5

Cat. No.: B3210859

Get Quote

Technical Comparison Guide: Elemental Analysis & Characterization of 3-Iodo-1H-indazol-7-
OL

Executive Summary
3-Iodo-1H-indazol-7-ol (CAS: 1236259-28-5 / 1000340-82-8 related) is a critical heterocyclic

scaffold in the development of kinase inhibitors (e.g., VEGFR, PDGFR families). Its C3-iodine

handle allows for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the C7-

hydroxyl group provides a vector for solubility modulation or further functionalization.

This guide objectively compares the Elemental Analysis (EA) data of 3-Iodo-1H-indazol-7-ol
against its synthetic precursors and potential byproducts. It establishes EA not merely as a

confirmatory step, but as a high-resolution "gatekeeper" for detecting specific synthetic failures

—such as over-iodination or inorganic salt retention—that high-resolution mass spectrometry

(HRMS) may obscure.
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In the synthesis of 3-Iodo-1H-indazol-7-ol, the primary challenge is achieving mono-iodination

at the C3 position without touching the electron-rich C5 or C7 positions. Elemental analysis

provides a macroscopic purity check that is highly sensitive to the massive mass shift

introduced by the iodine atom (126.90 amu).

Table 1: Theoretical vs. Diagnostic EA Values
Use this table to validate experimental results. Deviations >0.4% indicate specific failure

modes.

Compoun
d

Molecular
Formula

MW (
g/mol )

% Carbon
(C)

%
Hydrogen
(H)

%
Nitrogen
(N)

Diagnosti
c Shift
(vs.
Product)

3-Iodo-1H-

indazol-7-

ol

C₇H₅IN₂O 260.03 32.33 1.94 10.77
Target

Benchmark

7-

Hydroxyind

azole (Start

Material)

C₇H₆N₂O 134.14 62.68 4.51 20.88

High C/N:

Incomplete

reaction.

3,5-Diiodo-

1H-indazol-

7-ol

C₇H₄I₂N₂O 385.93 21.78 1.04 7.26

Low C:

Over-

iodination.

Potassium

Iodide (KI)
KI 166.00 0.00 0.00 0.00

Low C/H/N:

Inorganic

ash

contaminati

on.

Performance Analysis: EA vs. Alternatives
While NMR confirms structure, EA is superior for quantifying "silent" impurities in this specific

workflow:
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Inorganic Salt Detection: The standard synthesis (Method A below) uses

or

. Residual salts do not show up in

NMR but will depress all EA percentages proportionally.

Hydration State: Indazoles are prone to hydrate formation. A discrepancy in %H (e.g., Found

2.5% vs. Calc 1.94%) often indicates a hemihydrate (

), which is critical for accurate molarity calculations in subsequent coupling reactions.

Part 2: Optimized Synthetic Protocol
To generate high-grade material matching the EA specifications above, we recommend the

Regioselective Iodination Protocol. This method avoids the strong oxidants (like NIS) that often

lead to di-iodo byproducts, ensuring the EA values align with the theoretical mono-iodo target.

Protocol: C3-Selective Iodination of 7-Hydroxyindazole
Reagents:

7-Hydroxyindazole (1.0 equiv)

Iodine (

) (1.1 equiv)

Potassium Hydroxide (KOH) (2.5 equiv)

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

Dissolution: Dissolve 7-hydroxyindazole in DMF (0.5 M concentration). The solution will be

slightly yellow.

Base Addition: Add KOH pellets crushed to powder. Stir for 15 minutes at room temperature

(RT) to generate the phenoxide/indazolide anion.
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Iodine Addition: Add

solution (in DMF) dropwise over 30 minutes. Crucial: Rapid addition causes local high
concentration, leading to the 3,5-diiodo impurity (see Table 1).

Reaction: Stir at RT for 3 hours. Monitor via TLC (50% EtOAc/Hexane). The product is less

polar than the starting material.

Quench & Workup:

Pour mixture into ice-water containing 10%

(sodium thiosulfate) to reduce unreacted iodine.

Adjust pH to ~6-7 with 1M HCl. The product will precipitate as a beige solid.

Purification: Filter the solid. Recrystallize from Ethanol/Water to remove inorganic salts

(critical for passing EA).

Self-Validating Checkpoint:

Visual: If the solid is dark brown after thiosulfate wash, trapped iodine is present.

EA Prediction: Trapped iodine will lower %C and %N but may not affect %H significantly.

Part 3: Visualization of Workflows
Figure 1: Synthesis & Characterization Pathway
This diagram maps the transformation and the specific analytical gates used to confirm the C3-

iodination.
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Quality Control Gates

7-Hydroxyindazole
(C7H6N2O)

Iodination
(I2, KOH, DMF)

 Activation Crude Intermediate
(Mix of Mono/Di-iodo)

 Electrophilic Sub Recrystallization
(EtOH/H2O)

 Salt Removal 3-Iodo-1H-indazol-7-ol
(Pure C7H5IN2O)

 Yield ~75%

Elemental Analysis
Target: C 32.33%

1H NMR
Loss of C3-H Signal

Click to download full resolution via product page

Caption: Workflow for the regioselective synthesis of 3-Iodo-1H-indazol-7-ol, highlighting the

critical purification step required to meet Elemental Analysis standards.

Figure 2: Analytical Decision Tree (EA Interpretation)
Use this logic flow to interpret your CHN data and troubleshoot synthesis failures.
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Obtain EA Data
(Found vs. Calc)

Check %Carbon

PASS
(Within +/- 0.4%)

 Matches Calc

FAIL: High %C (>33%)

 > Theoretical

FAIL: Low %C (<31%)

 < Theoretical

Contamination:
Unreacted Start Material

 SM has 62% C

Contamination:
Di-iodo Byproduct

 Di-iodo has 21% C

Contamination:
Inorganic Salts (Ash)

 Salts have 0% C

Click to download full resolution via product page

Caption: Diagnostic logic for interpreting Elemental Analysis deviations in 3-Iodo-1H-indazol-7-
ol synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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